molecular formula C18H13ClN2O3 B2457431 N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide CAS No. 618412-07-0

N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide

Cat. No.: B2457431
CAS No.: 618412-07-0
M. Wt: 340.76
InChI Key: KZUACHDCESIEML-UHFFFAOYSA-N
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Description

“N’-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide” is an organic compound . It belongs to the class of organic compounds known as furoic acid and derivatives . These are aromatic heterocyclic compounds containing a furan ring, which carries a carboxyl group or a derivative thereof .


Synthesis Analysis

The compound can be synthesized by the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . The structures of the synthesized compounds were confirmed by IR, 1 H-NMR, elemental analysis and single crystal X-ray diffraction analyses .


Molecular Structure Analysis

The molecular structure of “N’-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide” is characterized by a furan ring carrying a carboxyl group or a derivative thereof . The empirical formula is C13H9CIO3 .


Physical And Chemical Properties Analysis

The compound is characterized by its empirical formula C13H9CIO3 . The molecular weight is 352.12 . It appears as light yellow powdery crystals .

Scientific Research Applications

Synthesis and Characterization

Research on compounds related to N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide often focuses on their synthesis and structural characterization. For instance, studies have detailed the reactions of cyclic oxalyl compounds to form pyrazole carboxylic acids, which can be further modified to produce various hydrazide derivatives with confirmed structures through spectroscopic measurements such as IR, MS, NMR, and, in some cases, X-ray crystallography. These synthetic pathways not only enrich the chemical understanding of furan-based compounds but also lay the groundwork for exploring their potential applications in different scientific areas (Akcamur et al., 1986).

Antimicrobial Applications

The antimicrobial potential of furan-based hydrazides and their derivatives is a significant area of interest. Compounds structurally related to this compound have been synthesized and tested for antimicrobial efficacy. For instance, novel pyrazole integrated 1,3,4-oxadiazoles have demonstrated potent to moderate antimicrobial activities, highlighting the relevance of furan-based compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Antioxidant and Anti-inflammatory Properties

Further scientific exploration has revealed the antioxidant and anti-inflammatory properties of furan-based compounds. Research into the synthesis and pharmacological evaluation of naphtho[2,1-b]furo-pyrazolyl derivatives, for instance, demonstrates the multifaceted utility of these compounds in addressing various biological and chemical challenges. Such studies not only expand the chemical repertoire of furan derivatives but also underscore their potential therapeutic applications (Mahadevan & Vaidya, 2003).

Future Directions

The compound and its derivatives could be further explored for their potential applications in various fields, especially in medicinal chemistry due to their wide range of biological applications . Future research could focus on designing new derivatives of this compound that could serve as effective therapeutic agents .

Properties

IUPAC Name

N'-benzoyl-5-(3-chlorophenyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-8-4-7-13(11-14)15-9-10-16(24-15)18(23)21-20-17(22)12-5-2-1-3-6-12/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUACHDCESIEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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